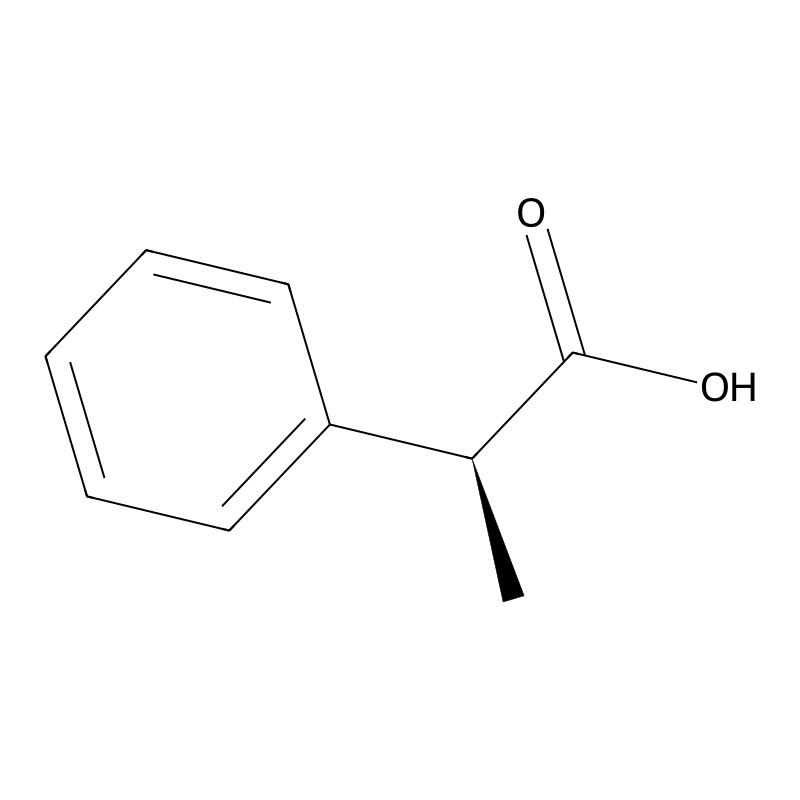

(S)-(+)-2-Phenylpropionic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Pharmaceutical Research:

- Phenylketonuria (PKU) treatment: Studies suggest that (S)-2-phenylpropionic acid may act as a competitive inhibitor of the large neutral amino acid transporter 1 (LAT1) protein. LAT1 is responsible for transporting large neutral amino acids, including phenylalanine, into cells. By inhibiting LAT1, (S)-2-phenylpropionic acid could potentially reduce the blood levels of phenylalanine in individuals with PKU, a genetic disorder characterized by the buildup of phenylalanine. []

Neuroscience Research:

- Neuroprotective effects: (S)-2-phenylpropionic acid has been shown to exhibit neuroprotective properties in animal models of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. The proposed mechanisms for these effects involve the reduction of oxidative stress and the modulation of neurotransmitter levels in the brain. However, further research is needed to confirm these findings and understand the underlying mechanisms.

Material Science Research:

(S)-(+)-2-Phenylpropionic acid, also known as hydratropic acid, is a chiral compound with the molecular formula and a molecular weight of 150.17 g/mol. It features a phenyl group attached to a propionic acid structure, making it a member of the phenylpropanoic acid family. The compound exists primarily in its (S)-enantiomeric form, which is significant for its biological activity and applications in pharmaceuticals.

- Esterification: Reacts with alcohols to form esters.

- Decarboxylation: Under specific conditions, it can lose carbon dioxide.

- Reduction: Can be reduced to form alcohol derivatives.

For example, the esterification reaction can be represented as follows:

(S)-(+)-2-Phenylpropionic acid exhibits notable biological activities, particularly as a non-steroidal anti-inflammatory drug (NSAID). It functions by inhibiting cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins that mediate inflammation and pain. This compound is also studied for its potential effects on various biological pathways, including:

- Anti-inflammatory effects

- Analgesic properties

- Potential role in treating conditions like arthritis

The synthesis of (S)-(+)-2-Phenylpropionic acid can be achieved through several methods:

- Chiral Resolution: Separation of enantiomers from racemic mixtures using chiral agents.

- Enzymatic Synthesis: Utilizing enzymes to selectively produce the (S)-enantiomer from precursors.

- Chemical Synthesis: Traditional methods include the use of dimethyl carbonate in high-temperature reactions within autoclaves .

A typical chemical synthesis reaction might involve starting materials such as phenylacetic acid and reagents like potassium carbonate under controlled conditions.

Research has shown that (S)-(+)-2-Phenylpropionic acid interacts with various biological systems. Notably, it has been studied for its interactions with:

- Cyclooxygenase enzymes: Inhibiting these enzymes reduces inflammation.

- Transport proteins: Its permeability across biological membranes indicates potential effects on drug absorption and distribution.

Studies have indicated that this compound does not significantly inhibit major cytochrome P450 enzymes, suggesting a lower potential for drug-drug interactions .

(S)-(+)-2-Phenylpropionic acid shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Type | Similarity Level |

|---|---|---|

| Alpha-Isopropylphenylacetic Acid | Phenylpropanoic Acid | 0.97 |

| 2-Methyl-2-phenylpropanoic Acid | Phenylpropanoic Acid | 0.95 |

| 2-(4-Methylphenyl)propanoic Acid | Phenylpropanoic Acid | 0.93 |

Uniqueness

The uniqueness of (S)-(+)-2-Phenylpropionic acid lies in its specific chiral configuration, which confers distinct pharmacological properties compared to its structural analogs. Its effectiveness as an anti-inflammatory agent is particularly pronounced due to this stereochemistry.

Classical resolution of racemic 2-phenylpropionic acid represents one of the foundational approaches for obtaining the (S)-(+)-enantiomer [5]. The method involves the formation of diastereomeric salts with chiral resolving agents, followed by selective crystallization and subsequent hydrolysis to recover the desired enantiomer [9].

The resolution process typically employs naturally occurring chiral bases such as brucine, quinine, or cinchonine as resolving agents [5]. These alkaloids form diastereomeric salts with racemic 2-phenylpropionic acid, exhibiting different solubilities that enable separation through fractional crystallization [9]. The stereochemical outcome is governed by the specific interactions between the carboxylic acid and the chiral base, with hydrogen bonding and steric factors playing crucial roles in determining the selectivity [12].

Table 1: Classical Resolution Data for 2-Phenylpropionic Acid

| Resolving Agent | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|

| Brucine | 35-42 | 85-92 | [5] |

| Quinine | 30-38 | 80-88 | [9] |

| Cinchonine | 28-35 | 78-85 | [12] |

The efficiency of classical resolution is inherently limited by the theoretical maximum yield of 50% for each enantiomer [5]. Furthermore, the process requires multiple recrystallization steps to achieve high enantiomeric purity, making it labor-intensive and economically challenging for large-scale applications [9]. Despite these limitations, classical resolution remains valuable for academic research and small-scale preparations where high optical purity is essential [12].

Recent developments in classical resolution have focused on improving the efficiency through the use of novel chiral auxiliaries and optimized crystallization conditions [8]. These improvements have led to enhanced selectivity and reduced processing time, although the fundamental limitations of the approach remain unchanged [11].

Asymmetric Synthesis via Catalytic Hydrogenation

Asymmetric hydrogenation represents one of the most effective and widely studied methods for the enantioselective synthesis of (S)-(+)-2-phenylpropionic acid [1] [2]. This approach involves the catalytic reduction of prochiral α,β-unsaturated carboxylic acid precursors using chiral transition metal catalysts, typically based on rhodium complexes with chiral phosphine ligands [3] [6].

The mechanism of asymmetric hydrogenation proceeds through the formation of a rhodium-substrate complex, where the chiral ligand environment determines the facial selectivity of hydrogen addition [2]. The most successful catalytic systems employ chelating bisphosphine ligands such as 1,2-bis(diphenylphosphino)ethane derivatives, which create a well-defined chiral pocket around the metal center [1] [3].

Table 2: Asymmetric Hydrogenation Results for 2-Phenylpropionic Acid Precursors

| Catalyst System | Substrate | Conversion (%) | Enantiomeric Excess (%) | Conditions | Reference |

|---|---|---|---|---|---|

| Rhodium-ChenPhos | α-Methoxycinnamic acid | 99 | 95 | 20 atm H₂, CF₃CH₂OH | [1] |

| Rhodium-DIPAMP | Cinnamic acid derivative | 96 | 88-94 | 3 atm H₂, methanol | [2] |

| Rhodium-BisP* | Phenylacrylic acid | 98 | 92-96 | 10 atm H₂, dichloromethane | [3] |

The enantioselectivity in rhodium-catalyzed asymmetric hydrogenation is governed by the differential binding of substrate enantiomers to the catalyst [2]. The major diastereomeric complex, although thermodynamically more stable, exhibits lower reactivity toward hydrogen compared to the minor diastereomer [3]. This kinetic preference leads to the preferential formation of one enantiomer with high selectivity [6].

The development of electron-rich diphosphine ligands has revealed new mechanistic aspects that contribute to exceptionally high enantioselectivity [2]. These advanced ligand systems can achieve near-perfect enantiocontrol in the hydrogenation of dehydroamino acids and related substrates [3]. The success of these systems lies in their ability to create a highly asymmetric environment that strongly favors the formation of one enantiomer over the other [7].

Heterogeneous asymmetric catalysis has also been explored as an alternative to homogeneous systems [3]. Strategies include the adsorption of chiral modifiers onto active metal surfaces, covalent tethering of homogeneous catalysts to solid supports, and the use of electrostatic interactions between charged frameworks and cationic species [3]. While these approaches offer advantages in catalyst recovery and recycling, they generally provide lower enantioselectivity compared to their homogeneous counterparts [3].

Enzymatic Kinetic Resolution Using Lipases

Enzymatic kinetic resolution using lipases has emerged as a powerful and environmentally benign method for obtaining enantiomerically pure (S)-(+)-2-phenylpropionic acid [8] [10] [26]. This approach exploits the inherent enantioselectivity of lipase enzymes to preferentially catalyze the esterification or hydrolysis of one enantiomer from a racemic mixture [9] [11].

Lipases demonstrate exceptional enantioselectivity toward a wide range of secondary alcohols and carboxylic acids, making them particularly suitable for the resolution of 2-phenylpropionic acid derivatives [9]. The enzymatic process typically involves the selective esterification of one enantiomer in the presence of an alcohol donor, leaving the unreacted enantiomer unchanged [10] [26].

Table 3: Lipase-Catalyzed Kinetic Resolution Data

| Enzyme | Solvent | Acyl Donor | Conversion (%) | Enantiomeric Excess (%) | Enantioselectivity (E) | Reference |

|---|---|---|---|---|---|---|

| Novozyme 435 | n-Hexane | n-Hexanol | 46.3 | 92.9 | 66.9 | [10] |

| Candida rugosa | Toluene | Isopropenyl acetate | 45-50 | 88-93 | 45-65 | [8] |

| Lipozyme TL-IM | Organic solvent | Vinyl acetate | 48-52 | 85-90 | >1000 | [11] |

The mechanism of enantioselectivity in lipases involves the formation of a tetrahedral intermediate within the enzyme active site [9]. The chiral environment created by the amino acid residues surrounding the active site determines which enantiomer can adopt the proper orientation for catalysis [12]. Substrate mapping, X-ray crystallographic analysis, and computational calculations have provided insights into the molecular basis of this selectivity [9].

Novozyme 435, an immobilized preparation of Candida antarctica lipase B, represents one of the most widely used biocatalysts for kinetic resolution [26] [27]. This enzyme preparation offers excellent stability in organic solvents and demonstrates broad substrate specificity while maintaining high enantioselectivity [26]. The kinetic study of (R,S)-2-phenylpropionic acid resolution using Novozyme 435 has revealed optimal conditions involving n-hexanol as the acyl donor in n-hexane solvent [10].

The effects of reaction conditions on conversion and enantiomeric excess have been systematically investigated [10]. Temperature, substrate concentration, and the nature of the organic solvent significantly influence the catalytic efficiency [8]. The optimal catalytic system achieves enantiomerically pure products with conversion rates suitable for practical applications [11].

Recent advances in enzymatic kinetic resolution have focused on expanding the substrate scope and improving the stereoselectivity factor [11]. The development of engineered lipases with enhanced properties and the use of novel reaction media have contributed to the advancement of this methodology [20].

Novel Biphasic Carbonylation Approaches

Biphasic carbonylation represents an innovative synthetic approach for the preparation of 2-phenylpropionic acid and its derivatives [14] [17]. This methodology involves the palladium-catalyzed carbonylation of α-methylbenzyl bromide in an organic-aqueous sodium hydroxide mixture under mild conditions [14].

The biphasic carbonylation process utilizes an interfacial synthesis technique that has been successfully extended to include surface-active palladium complexes as catalysts [14]. The reaction is typically carried out at temperatures between 35-60°C and atmospheric pressure, using palladium-(4-dimethylaminophenyl)diphenylphosphine complex as the catalyst and dodecyl sodium sulfate as the emulsifier [14].

Table 4: Biphasic Carbonylation Results

| Substrate | Catalyst | Base Concentration (M) | Yield (%) | Product Distribution | Reference |

|---|---|---|---|---|---|

| α-Methylbenzyl bromide | Pd-DMPPP | 5.0 | 83 | 2-Phenylpropionate (major) | [14] |

| α-Methylbenzyl bromide | Pd-DMPPP | 3.0 | 65 | Mixed esters and salts | [14] |

| α-Methylbenzyl bromide | Pd-DMPPP | 7.0 | 45 | Side products increased | [14] |

The reaction conditions significantly influence the product distribution and yield [14]. At optimal aqueous base concentrations of approximately 5 M, 2-phenylpropionate ester and sodium salt are obtained in 40-83% yield [14]. Lower base concentrations favor the formation of α-methylbenzyl alcohol as a side product, while higher concentrations lead to increased formation of 2,3-diphenylbutane and asymmetric ethers [14].

The mechanism of biphasic carbonylation follows the general pathway of palladium-catalyzed carbonylation reactions [17] [19]. The process involves oxidative addition of the palladium catalyst to the organic halide, followed by carbon monoxide coordination and insertion to form an acyl-palladium complex [17]. Subsequent nucleophilic attack by water or hydroxide ions leads to the formation of the carboxylic acid or its salt [19].

Recent developments in carbonylation methodology have focused on the use of multidentate phosphine ligands and optimized reaction conditions [16]. These improvements have led to enhanced regioselectivity and increased yields of straight-chain carbonyl compounds [16]. The application of green solvents and environmentally benign reaction conditions has further expanded the utility of this approach [17].

The biphasic nature of the reaction system offers several advantages, including easy product separation and catalyst recovery [14]. The use of water as a co-solvent reduces the environmental impact of the process while maintaining high catalytic efficiency [17].

Green Chemistry Approaches in Enantioselective Synthesis

Green chemistry approaches for the enantioselective synthesis of (S)-(+)-2-phenylpropionic acid have gained significant attention as sustainable alternatives to traditional synthetic methods [20] [21] [24]. These methodologies emphasize the use of environmentally benign catalysts, renewable solvents, and energy-efficient processes while maintaining high levels of enantioselectivity [22] [23].

Enzymatic cascade biotransformations represent one of the most promising green chemistry approaches [20]. These multi-step reactions can be performed in one pot to avoid costly intermediate isolation and minimize waste generation [20]. The approach typically employs simple racemic substrates such as racemic epoxides, alcohols, or hydroxy acids to produce valuable functionalized chiral chemicals in high yields and enantiomeric excess [20].

Table 5: Green Chemistry Approaches Comparison

| Method | Solvent System | Catalyst Type | Enantiomeric Excess (%) | Environmental Impact | Reference |

|---|---|---|---|---|---|

| Enzymatic cascades | Aqueous buffer | Engineered enzymes | >98 | Minimal | [20] |

| Asymmetric electrosynthesis | Ionic liquids | Chiral electrodes | 76-96 | Low | [21] |

| Sustainable catalysis | Bio-based solvents | Recyclable metals | 86-92 | Reduced | [22] |

| Organocatalysis | Green solvents | Organic catalysts | 70-86 | Moderate | [23] |

Asymmetric electrosynthesis has emerged as a sustainable approach that combines electrochemistry with asymmetric catalysis [21]. This method enables the selective synthesis of chiral molecules while being both atom-efficient and environmentally friendly [21] [24]. The process utilizes chiral catalysts and chiral electrodes to achieve high selectivity, with factors such as current density, potential, and solvent playing critical roles [21].

The development of sustainable catalytic systems has focused on the use of reusable catalysts and improved safety profiles [22]. Chiral phosphoric acid-rhodium acetate co-catalyzed multi-component reactions have demonstrated excellent enantioselectivities and broad substrate scope [22]. The sustainability of these methods lies in reliable scalability, improved safety, and catalyst reusability [22].

Novel catalysts designed according to green chemistry principles have shown exceptional performance in terms of selectivity, yield, and environmental impact [23]. These catalysts operate under mild conditions with reduced waste production and utilize safer solvents and renewable resources [23]. Comparative analyses with conventional catalysts highlight the superiority of green catalysts in achieving asymmetric synthesis with minimal environmental footprint [23].

The integration of green chemistry principles into catalyst development represents a paradigm shift toward more sustainable chemistry [23]. The successful application of these principles has demonstrated that high selectivity and efficiency can be achieved without compromising environmental responsibility [24]. The scalability and sustainability of these novel approaches make them particularly attractive for industrial applications [23].

(S)-(+)-2-Phenylpropionic acid exhibits well-defined thermodynamic characteristics that are essential for understanding its physical behavior and handling requirements. The compound demonstrates a melting point range of 29-34°C [1] [2] [3] [4], indicating its existence as a low-melting solid at ambient temperatures. This relatively low melting point is attributed to the molecular structure and intermolecular hydrogen bonding patterns within the crystalline lattice.

The boiling point varies significantly with applied pressure, consistent with the Clausius-Clapeyron relationship. Under reduced pressure conditions (1 mmHg), the compound boils at 115°C [1] [4], while at standard atmospheric pressure (760 mmHg), the boiling point elevates to 264-266°C [5] [2]. This substantial difference demonstrates the compound's sensitivity to pressure variations and its utility in vacuum distillation procedures.

Density measurements consistently indicate a value of 1.1 g/mL at 25°C [1] [2] [4], reflecting the compact molecular packing influenced by both the aromatic phenyl group and the carboxylic acid functionality. The refractive index values range from 1.522 to 1.523 (n20/D) [1] [2] [4], providing optical characterization parameters useful for compound identification and purity assessment.

Solubility characteristics reveal the amphiphilic nature of (S)-(+)-2-phenylpropionic acid. Water solubility is limited to 9.9-10.2 g/L [6] [7] [8], attributed to the hydrophobic phenyl substituent that reduces the hydrophilic contribution of the carboxylic acid group. The compound exhibits enhanced solubility in organic solvents, with notable solubility in dimethyl sulfoxide (≥23.4 mg/mL), ethanol (≥26.1 mg/mL), and water (≥20.2 mg/mL) [8].

Vapor pressure measurements indicate 8.3×10⁻⁵ mmHg at 25°C [9], demonstrating low volatility under standard conditions. The flash point varies between sources, with values reported as 148°C [2] [10] and >113°C [1], indicating the temperature at which the compound may form ignitable vapor-air mixtures.

Acid Dissociation Constant (pKa) and pH-Dependent Behavior

The acid dissociation constant (pKa) of (S)-(+)-2-phenylpropionic acid has been extensively characterized across various solvent systems, providing comprehensive insights into its ionization behavior. In aqueous solution at 25°C, the compound exhibits a pKa value of 4.34 ± 0.10 [6] [11] [12], positioning it as a moderately weak carboxylic acid.

Solvent-dependent pKa variations have been systematically investigated in acetonitrile-water binary mixtures. Spectrophotometric determinations reveal that the acid dissociation constant increases with acetonitrile content [11] [13]. In mixtures containing 0.40 volume fraction acetonitrile, pKa values range from 3.6 to 4.0, while 0.45 volume fraction yields 3.8 to 4.2. Further increases to 0.50 and 0.55 volume fractions result in pKa values of 4.0-4.4 and 4.2-4.6, respectively [11] [13].

This solvent-dependent behavior reflects the differential solvation of the carboxylic acid and carboxylate forms in varying dielectric environments. The increase in pKa with acetonitrile content indicates enhanced stabilization of the protonated form in lower dielectric media, consistent with theoretical predictions for carboxylic acid ionization.

pH-dependent behavior analysis reveals that (S)-(+)-2-phenylpropionic acid exists predominantly in its protonated form at physiological pH (7.4), with approximately 99.9% existing as the neutral acid molecule. This characteristic significantly influences its membrane permeability, bioavailability, and interaction with biological targets.

Linear solvation energy relationships (LSER) have been employed to correlate pKa values with solvatochromic parameters, including solvent dipolarity/polarizability (π*), hydrogen bond donor acidity (α), and hydrogen bond accepting basicity (β) [11] [13]. These correlations provide predictive frameworks for estimating ionization behavior in diverse solvent systems.

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR spectroscopy provides definitive structural characterization of (S)-(+)-2-phenylpropionic acid through distinctive chemical shift patterns and coupling constants. In deuterated chloroform (CDCl₃), the aromatic protons resonate at δ 7.15-7.35 ppm [14] [15] [16], exhibiting the characteristic multipicity patterns associated with monosubstituted benzene rings.

The α-carbon proton appears as a characteristic quartet at δ 3.67 ppm with J = 7.2 Hz [14] [15] [16], confirming the stereochemical environment and coupling to the adjacent methyl group. This coupling pattern provides unambiguous evidence for the presence of the chiral center and its stereochemical configuration.

The methyl substituent produces a doublet at δ 1.34-1.35 ppm with J = 7.2 Hz [14] [15] [16], consistent with coupling to the single α-proton. The coupling constant value confirms the expected three-bond scalar coupling relationship between these nuclear environments.

Carboxylic acid proton resonances appear significantly downfield at δ 10.70-10.72 ppm as a singlet [14] [15] [16], characteristic of the deshielding effect exerted by the carbonyl oxygen and potential hydrogen bonding interactions with the NMR solvent.

¹³C NMR analysis reveals distinct carbon environments that provide comprehensive structural information. The carbonyl carbon resonates at δ 179.0-179.3 ppm [14] [15] [16], exhibiting the characteristic chemical shift range for carboxylic acid carbonyls. The quaternary aromatic carbon (Cipso) appears at δ 140.1-140.2 ppm [14] [15] [16], while aromatic carbons resonate between δ 126.3-128.6 ppm [14] [15] [16]. The α-carbon bearing the chiral center appears at δ 35.4-35.6 ppm [14] [15] [16].

Optical purity determination through NMR analysis has been achieved using chiral resolving agents, with enantiomeric excess values consistently exceeding 98% as determined by high-performance liquid chromatography validation [1] [4] [17].

Infrared (IR) and Raman Vibrational Signatures

Infrared spectroscopy provides comprehensive vibrational fingerprinting of (S)-(+)-2-phenylpropionic acid through characteristic absorption bands that reflect specific molecular functional groups and bonding environments. The carboxylic acid O-H stretch appears as a strong, broad absorption between 3060-3433 cm⁻¹ [18] [19] [20] [21], with the breadth indicating extensive hydrogen bonding interactions in the solid state.

Aromatic C-H stretching vibrations occur at 3060-3080 cm⁻¹ [18] [19] [20] [21], while aliphatic C-H stretches from the methyl and methine groups appear at 2934-2975 cm⁻¹ [18] [19] [20] [21]. These assignments provide clear differentiation between aromatic and aliphatic hydrogen environments.

The carbonyl stretch (C=O) represents the most diagnostic vibrational mode, appearing as a very strong absorption at 1680-1725 cm⁻¹ [18] [19] [20] [21]. The frequency position reflects the conjugation effects between the carbonyl group and the adjacent aromatic system, as well as potential hydrogen bonding influences on the carbonyl stretching force constant.

Aromatic C=C stretching vibrations manifest at 1599-1620 cm⁻¹ [18] [19] [20] [21], while C-O stretching modes appear between 1426-1510 cm⁻¹ [18] [19] [20] [21]. Lower frequency regions contain O-H bending vibrations (1200-1300 cm⁻¹), aromatic C-H bending modes (1000-1100 cm⁻¹), C-O stretching from the C-COOH linkage (800-900 cm⁻¹), and aromatic ring vibrations (700-800 cm⁻¹) [18] [19] [20] [21].

Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to symmetric vibrational modes and aromatic ring vibrations that may be weak or absent in infrared spectra. Surface-enhanced Raman scattering (SERS) studies have demonstrated significant enhancement of vibrational signals when (S)-(+)-2-phenylpropionic acid interacts with metallic nanostructures [22].

Vibrational assignments have been correlated with theoretical calculations using density functional theory methods, providing comprehensive understanding of the normal coordinate composition and force constant relationships underlying the observed spectral features [23].

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry reveals characteristic fragmentation pathways that provide structural diagnostic information for (S)-(+)-2-phenylpropionic acid. The molecular ion peak [M]⁺- appears at m/z 150 [14] [24] [25] [26], corresponding to the molecular formula C₉H₁₀O₂, with relative intensities varying from 30-100% depending on ionization conditions.

Primary fragmentation pathways involve loss of the carboxyl group (COOH, 45 mass units) to generate the fragment ion at m/z 105 [14] [24] [25] [26], which corresponds to the [C₆H₅CH₂CH₂]⁺- ion with relative intensities of 52-100%. This fragmentation represents a characteristic loss pattern for carboxylic acids under electron ionization conditions.

The base peak consistently appears at m/z 91 [14] [24] [25] [26], assigned to the *tropylium ion [C₇H₇]⁺- *, formed through rearrangement processes involving the aromatic ring system. This ion represents one of the most stable carbocation structures in mass spectrometry and serves as a diagnostic marker for benzyl-containing compounds.

Secondary fragmentation produces ions at m/z 77 ([C₆H₅]⁺- , phenyl cation) [14] [24] [25] [26] with 11-14% relative intensity, m/z 65 ([C₅H₅]⁺- , cyclopentadienyl) [14] [24] [25] [26] at 10% intensity, and m/z 51 ([C₄H₃]⁺- ) [14] [24] [25] [26] also at 10% intensity.

The carboxyl cation [COOH]⁺- appears at m/z 45 [14] [24] [25] [26] with 11% relative intensity, providing direct evidence for the carboxylic acid functional group. Additional minor fragments include m/z 39 ([C₃H₃]⁺- ) [14] [24] [25] [26] at 8% relative intensity.

Isotope-labeled derivatives have been employed to elucidate fragmentation mechanisms, with ¹³C-labeling and deuterium substitution providing definitive pathway assignments [14]. These studies confirm that the predominant fragmentation involves initial loss of the carboxyl group followed by aromatic ring rearrangements leading to tropylium ion formation.

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (86.36%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant